6-Methyloctanoyl chloride 6-Methyloctanoyl chloride
Brand Name: Vulcanchem
CAS No.: 53838-47-4
VCID: VC19604566
InChI: InChI=1S/C9H17ClO/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H17ClO
Molecular Weight: 176.68 g/mol

6-Methyloctanoyl chloride

CAS No.: 53838-47-4

Cat. No.: VC19604566

Molecular Formula: C9H17ClO

Molecular Weight: 176.68 g/mol

* For research use only. Not for human or veterinary use.

6-Methyloctanoyl chloride - 53838-47-4

Specification

CAS No. 53838-47-4
Molecular Formula C9H17ClO
Molecular Weight 176.68 g/mol
IUPAC Name 6-methyloctanoyl chloride
Standard InChI InChI=1S/C9H17ClO/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3
Standard InChI Key OQGKSVAVFKFRTH-UHFFFAOYSA-N
Canonical SMILES CCC(C)CCCCC(=O)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-methyloctanoyl chloride, derived from the parent carboxylic acid, 6-methyloctanoic acid, by replacing the hydroxyl group with a chlorine atom. Its molecular formula is C₉H₁₇ClO, with a molecular weight of 188.68 g/mol. The branching at the sixth carbon introduces steric effects that influence its physical properties and reactivity compared to linear analogs like octanoyl chloride.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₇ClO
Molecular Weight188.68 g/mol
CAS Registry NumberNot widely reported
Boiling Point (predicted)~180–190°C (at 760 mmHg)
Density (estimated)1.02–1.05 g/cm³

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method for synthesizing 6-methyloctanoyl chloride involves the chlorination of 6-methyloctanoic acid using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Conditions:

  • Step 1: 6-Methyloctanoic acid is dissolved in an anhydrous solvent such as dichloromethane or toluene.

  • Step 2: Thionyl chloride is added dropwise under inert atmosphere (N₂ or Ar) to prevent hydrolysis.

  • Step 3: The mixture is refluxed at 60–80°C for 4–6 hours, with HCl and SO₂ gases evolved as byproducts.

  • Step 4: Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation.

Yield Optimization:

  • Catalytic dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by generating an intermediate acyl imidazolium species.

  • Anhydrous conditions are critical to avoid side reactions, such as hydrolysis to the carboxylic acid.

Industrial Manufacturing

Industrial production scales the laboratory method using continuous-flow reactors to enhance safety and efficiency. Key considerations include:

  • Waste Management: Trapping HCl and SO₂ gases using alkaline scrubbers.

  • Purity Control: Fractional distillation under reduced pressure to achieve >98% purity.

Physicochemical Properties

Physical State and Solubility

6-Methyloctanoyl chloride is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides. Its solubility profile includes:

  • Miscibility: Fully miscible with aprotic solvents (e.g., THF, diethyl ether).

  • Immiscibility: Poor solubility in water due to rapid hydrolysis.

Spectroscopic Data

While experimental spectra for this specific compound are scarce, predictions based on analogous acyl chlorides include:

  • ¹H NMR (CDCl₃): δ 0.88 (t, 3H, terminal CH₃), 1.20–1.40 (m, 10H, chain CH₂), 1.50 (m, 1H, CH from methyl branch), 2.90 (t, 2H, COCl-adjacent CH₂).

  • IR (neat): Strong absorption at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch).

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitution

The carbonyl chloride group is highly electrophilic, enabling reactions with diverse nucleophiles:

  • Amines: Forms amides (e.g., with primary amines: R-NH₂ → R-NH-C(O)-C₇H₁₅CH(CH₃)).

  • Alcohols: Produces esters (e.g., with methanol: CH₃OH → CH₃O-C(O)-C₇H₁₅CH(CH₃)).

  • Water: Undergoes hydrolysis to 6-methyloctanoic acid and HCl.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 6-methyloctanol, a precursor for plasticizers or surfactants:
C₉H₁₇ClO+LiAlH₄C₉H₁₉OH+AlCl₃+LiCl\text{C₉H₁₇ClO} + \text{LiAlH₄} \rightarrow \text{C₉H₁₉OH} + \text{AlCl₃} + \text{LiCl}

Applications in Industry and Research

Pharmaceutical Intermediates

6-Methyloctanoyl chloride serves as a key intermediate in synthesizing:

  • Prodrugs: Ester derivatives enhance drug solubility (e.g., ibuprofen esters).

  • Antimicrobial Agents: Branched-chain amides exhibit lipid-disrupting activity.

Agrochemicals

Its reactivity facilitates the production of:

  • Herbicides: Phenoxyacetyl derivatives targeting broadleaf weeds.

  • Insecticides: Thioester analogs disrupting insect nervous systems.

Polymer Chemistry

The compound is used to modify polymer backbones, improving thermal stability and hydrophobicity in materials like polyamides and polyesters.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator